molecular formula C35H43N5O5 B10848346 Dmt-Pro-Mmp-Phe-NH2

Dmt-Pro-Mmp-Phe-NH2

Cat. No.: B10848346
M. Wt: 613.7 g/mol
InChI Key: ILQNJTWDEDHFTC-ORYMTKCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dmt (2,6-Dimethyl-L-Tyrosine)

  • Chemical structure : L-tyrosine with methyl groups at the 2- and 6-positions of the phenolic ring.
  • Role : Enhances peptide stability and receptor binding affinity by introducing steric hindrance and hydrophobic interactions.

Pro (L-Proline)

  • Characteristics : A cyclic secondary amine that induces conformational rigidity in peptide chains.
  • Structural impact : The pyrrolidine ring restricts backbone flexibility, favoring specific secondary structures.

Mmp (Modified Residue)

  • Identity : While "Mmp" is not a standard amino acid abbreviation, contextual analysis suggests it denotes methylmalonyl-proline or a related proline derivative with side-chain methylation. This aligns with:
    • The molecular formula C₃₇H₄₇N₅O₅ , which accommodates additional methyl groups compared to unmodified proline.
    • Nomenclature precedents in analogous peptides (e.g., "Emp" for ethylmalonyl-proline in PubChem CID 16736880).

Phe-NH2 (C-Terminal Phenylalaninamide)

  • Modification : Amidation of the C-terminal carboxyl group mimics natural peptide hormones, enhancing metabolic stability and membrane permeability.

Registry Identifiers and Cross-Referencing Systems

This compound is cataloged across major chemical databases with the following identifiers:

Database Identifier Reference
PubChem CID 16737287
ChEMBL CHEMBL389948
BindingDB BDBM50212608

These entries facilitate cross-referencing with physicochemical data, spectral information, and related compounds. For example, PubChem’s entry provides a 2D structure depiction and computed properties such as:

  • XLogP3-AA : 3.3 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors : 5 and 6, respectively.

Properties

Molecular Formula

C35H43N5O5

Molecular Weight

613.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H43N5O5/c1-21-10-7-8-13-25(21)19-30(33(43)38-29(32(37)42)18-24-11-5-4-6-12-24)39-34(44)31-14-9-15-40(31)35(45)28(36)20-27-22(2)16-26(41)17-23(27)3/h4-8,10-13,16-17,28-31,41H,9,14-15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1

InChI Key

ILQNJTWDEDHFTC-ORYMTKCHSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

StepReagent/ConditionPurposeYield/Selectivity
1Methyl 2-acetamidoacrylatePrecursor for hydrogenationRacemic mixture
2[Rh(1,5-COD)(R,R-DIPAMP)]BF₄Chiral rhodium catalyst>90% ee (L-Mmp)
3H₂ (60 psig, 60°C)Hydrogenation97.5% (post-purification)
4Diastereomeric resolution (Ac-DL-Mmp-Arg-OMe)Enantiomer separation>99% enantiopurity

Data sourced from Dygos et al. and optimized protocols.

Resolution and Purification

Racemic Mmp is resolved via dipeptide derivatives (e.g., Ac-DL-Mmp-Arg-OMe), separated by preparative HPLC. Acid hydrolysis yields enantiopure L-Mmp, confirmed by optical rotation and HPLC.

Peptide Assembly via Segment Condensation

The tripeptide Dmt-Pro-Mmp-Phe-NH₂ is synthesized through stepwise coupling of Boc-protected intermediates.

Sequence of Reactions

  • Deprotection of Boc-Xaa-Phe-NH₂ (Xaa = Mmp):

    • Reagent : HCl/dioxane (4M), anisole (scavenger).

    • Outcome : Free amine for coupling.

  • Activation and Coupling :

    • Reagent : PyBop (benzotriazol-1-yloxytrispyrrolidinophosphonium hexafluorophosphate).

    • Conditions : Dichloromethane (DCM), room temperature.

    • Product : Boc-Dmt-Pro-Mmp-Phe-NH₂.

  • Final Deprotection :

    • Reagent : HCl/dioxane (4M), anisole.

    • Product : Dmt-Pro-Mmp-Phe-NH₂.

  • Purification :

    • Method : Semi-preparative RP-HPLC (C18 column, acetonitrile/H₂O gradient).

    • Retention Time : ~15–30 min (Table 1).

Analytical Characterization

Post-synthesis validation employs chirality analysis, mass spectrometry, and chromatography .

Physical and Chromatographic Data

PropertyValueSource
[α]D (c 0.23, H₂O)−4.18°
TOF-MS [M+H]⁺ 614.8 (calcd), 615.0 (found)
TLC Rf (n-BuOH:H₂O:AcOH:Pyridine = 4:1:1:2)0.76
HPLC tR (C18, 5–95% ACN/0.1% TFA)16.08 min (Mmp), 29.50 min (Dmt)

Data for H-Dmt-Pro-Mmp-Phe-NH₂ (Compound 2’).

Structure Confirmation

  • IUPAC Name : 2,6-Dimethyl-L-tyrosyl-L-prolyl-2-methyl-L-phenylalanyl-L-phenylalaninamide.

  • Molecular Formula : C₃₅H₄₃N₅O₅.

  • Molecular Weight : 613.7 g/mol.

Optimization and Challenges

Critical Parameters

ParameterImpactReference
Catalyst Loading Rhodium catalyst concentration affects ee; 0.46 mmol per 25.7 mmol substrate optimal.
Scavenger Use Anisole prevents side reactions during Boc deprotection.
Solvent Choice DCM or ACN enhances coupling efficiency; polar aprotic solvents reduce oligomerization.

Scalability and Purity

  • Yield : ~50–65% post-purification.

  • Purity : >98% (HPLC area), confirmed via TOF-MS.

Comparative Pharmacological Relevance

Dmt-Pro-Mmp-Phe-NH₂ demonstrates μ-receptor selectivity in opioid assays:

CompoundGPI IC₅₀ (nM) MVD IC₅₀ (nM) pA₂ (μ)
Dmt-Pro-Mmp-Phe-NH₂0.18 ± 0.015>10,0006.59
EM-2 (Tyr-Pro-Phe-Phe-NH₂)6.88344

Data from .

Chemical Reactions Analysis

Types of Reactions

Dmt-Pro-Mmp-Phe-NH2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of This compound , each with distinct pharmacological properties .

Scientific Research Applications

Dmt-Pro-Mmp-Phe-NH2: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dmt-Pro-Mmp-Phe-NH2 involves its binding to μ-opioid receptors with high affinity. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound modulates the activity of guanine nucleotide-binding proteins (G proteins), which in turn affect the activity of adenylate cyclase and other effectors. This results in the inhibition of neurotransmitter release and the modulation of pain perception .

Comparison with Similar Compounds

Table 1: Comparison of MOR Ligands with Structural Analogues

Compound Key Residues Ki (nM) Source Study
This compound Dmt, Pro, Mmp, Phe-NH2 0.18 [33]
Tyr-Pro-Dmt-Phe-NH2 Tyr, Pro, Dmt, Phe-NH2 2.63 [33]
H-Dmt-Tic-Gly-NH-Ph Dmt, Tic, Gly, NH-Ph 0.16 [23]
H-Dmt-Tic-NH-(R)CH(...) Dmt, Tic, modified C-terminus 11.8 [23]
Tyr-Pro-Phe-Phe-NHNH2 Tyr, Pro, Phe, Phe-NHNH2 9.35 [42]

Key Findings :

Superior Affinity of this compound :

  • With a Ki of 0.18 nM , this compound demonstrates ~14-fold higher affinity than Tyr-Pro-Dmt-Phe-NH2 (Ki = 2.63 nM). This highlights the critical role of Mmp (2′-methylphenylalanine) in enhancing interactions with the MOR hydrophobic binding pocket .
  • The Dmt residue (2′,6′-dimethyltyrosine) further stabilizes binding via van der Waals interactions, as seen in other high-affinity ligands like H-Dmt-Tic-Gly-NH-Ph (Ki = 0.16 nM) .

Impact of Backbone Modifications: Replacing Mmp with Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in H-Dmt-Tic-Gly-NH-Ph results in comparable affinity (Ki = 0.16 nM) but introduces a constrained bicyclic structure, which may alter selectivity for opioid receptor subtypes . The C-terminal amide (Phe-NH2) in this compound contributes to metabolic stability compared to hydrazide derivatives (e.g., Tyr-Pro-Phe-Phe-NHNH2, Ki = 9.35 nM), which exhibit reduced potency .

Role of Methylation Patterns :

  • Methylation at the 2′-position of phenylalanine (Mmp) optimizes steric complementarity with MOR, whereas bulkier substituents (e.g., isopropyl in Imp) or multiple methyl groups (e.g., 3,5Dmp or Tmp) may disrupt binding .

Mechanistic Insights and Clinical Implications

The high potency of this compound aligns with its ability to occupy both the orthosteric binding site and adjacent hydrophobic regions of MOR. This dual interaction is less pronounced in analogues lacking methylated residues. For example, Tyr-Pro-Dmt-Phe-NH2 retains the Dmt residue but replaces Mmp with unmodified Phe, leading to weaker binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.